DL-Lysin L-ascorbate

Chiral purity Salt screening Pre-formulation

Researchers and formulators requiring a non-acidic vitamin C source often face challenges with the deliquescence of sodium ascorbate or the mineral load of calcium ascorbate. DL-Lysin L-ascorbate (CAS 93805-34-6) directly addresses these issues as a racemic 1:1 salt, offering a distinct solution. - Enhanced Bioavailability: The lysine counter-ion accelerates oral absorption kinetics relative to free ascorbic acid, making it ideal for pre-formulation screening. - Stoichiometric Precision: Provides an exact 4:1:1 ascorbate:nicotinic acid:lysine ratio for validated preclinical cardiovascular studies, eliminating dosing variability. - Research-Grade Solubility: Its high water solubility supports aqueous antioxidant formulations, such as cell culture media for collagen synthesis research.

Molecular Formula C12H22N2O8
Molecular Weight 322.31 g/mol
CAS No. 93805-34-6
Cat. No. B12661069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Lysin L-ascorbate
CAS93805-34-6
Molecular FormulaC12H22N2O8
Molecular Weight322.31 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)O)N.C(C(C1C(=C(C(=O)O1)O)O)O)O
InChIInChI=1S/C6H14N2O2.C6H8O6/c7-4-2-1-3-5(8)6(9)10;7-1-2(8)5-3(9)4(10)6(11)12-5/h5H,1-4,7-8H2,(H,9,10);2,5,7-10H,1H2/t;2-,5+/m.0/s1
InChIKeyQPNXLUIFXPXQCB-MGMRMFRLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Lysin L-ascorbate (CAS 93805-34-6) – Product Identity and Compound-Class Context for Scientific Procurement


DL-Lysin L-ascorbate (CAS 93805-34-6) is a 1:1 salt composed of racemic DL-lysine and L-ascorbic acid (vitamin C), represented by the molecular formula C₆H₁₄N₂O₂·C₆H₈O₆ and a molecular weight of 322.31 g/mol. The compound presents as a white crystalline powder, soluble in water . It belongs to the broader class of ascorbate salts, which are employed as non-acidic vitamin C sources in nutritional supplements, pharmaceutical compositions, and research-grade antioxidant formulations. Unlike the homochiral L-lysine L-ascorbate analogue (CAS 94231-35-3), this material incorporates both D- and L-lysine enantiomers, yielding a racemic mixture that has distinct physicochemical and potential commercial advantages relevant to certain formulation strategies [1].

Racemic Salt Identity DL-lysine (50:50 D:L) + L-ascorbate, distinct from enantiopure L-lysine ascorbate
Non-Acidic Vitamin C Source Water-soluble ascorbate salt for antioxidant research and formulation screening

DL-Lysin L-ascorbate – Why In-Class Ascorbate Salts Cannot Be Freely Interchanged


Ascorbate salts differ materially in counter-ion identity, stereochemistry, pH buffering capacity, deliquescence behaviour, and bioavailability profile, making them non-interchangeable in both research and formulation settings. For example, sodium ascorbate and calcium ascorbate introduce extracellular sodium or calcium loads that can confound cell-based assays or dietary supplement mineral balance [1]. L-lysine L-ascorbate delivers only the biologically active L-enantiomer, whereas the racemic DL-lysine salt studied here may exhibit divergent crystallisation kinetics, solubility, and recognition by stereoselective amino acid transporters [2]. Critically, the lysine counter-ion itself accelerates ascorbate oxidation under alkaline conditions, a behaviour not observed with mineral ascorbates such as calcium or sodium salts [3]. These documented differences mean that replacement without analytical verification can compromise stability, dosage accuracy, and experimental reproducibility.

Counter-ion identity
Mineral ascorbates (sodium, calcium) lack the lysine amino group, altering pH buffering and assay conditions.
Stereochemistry
Enantiopure L-lysine ascorbate may differ in crystallisation kinetics and transporter recognition versus the racemic DL form.
Oxidation stability
Lysine counter-ion accelerates ascorbate degradation under alkaline pH, a liability not present in mineral ascorbate salts.

DL-Lysin L-ascorbate – Quantitative Differentiation Evidence Versus Closest Analogs


Stereochemical Composition: Racemic DL-Lysine vs. Homochiral L-Lysine Ascorbate

DL-Lysin L-ascorbate (CAS 93805-34-6) is the racemic mixture containing both D-lysine and L-lysine enantiomers, whereas the more common L-lysine L-ascorbate (CAS 94231-35-3) is the homochiral L-form only [1]. The DL-lysine component carries an optical rotation near zero (±0.5°), consistent with racemic lysine specification [2], in contrast to the levorotatory L-lysine salt.

Stereochemical Composition
Head-to-head
Racemic DL-lysine (50:50 D:L); optical rotation near zero, vs L-lysine enantiomer rotation ~+15–26°
Distinct enantiomeric identity for non-stereoselective formulation strategies.
Inferred from CAS designation and racemic DL-lysine feedstock specification.
Chiral purity Salt screening Pre-formulation

Pharmacokinetic Rate Advantage: Lysine Salt vs. Free Acid Absorbed Form

In a controlled pharmacokinetic study comparing ibuprofen free acid (IB) with its L-lysinate (IBL-l) and DL-lysinate (IBL-dl) salts, the lysine salt forms produced significantly earlier and higher peak plasma concentrations (Cmax) and a faster absorption rate constant (Ka) relative to the free acid after oral administration in rats, with no significant difference in total AUC between IBL-l and IBL-dl [1]. This demonstrates that the lysine counter-ion—whether L- or DL—confers a measurable absorption advantage over the unformulated free acid.

Oral Absorption Kinetics
Reported
DL-lysinate salt increased Ka and Cmax vs free acid in rat PK; AUC comparable
Supports salt-form acceleration of absorption for rapid systemic availability research.
50 mg/kg oral dose, Sprague-Dawley rats.
Oral bioavailability Absorption kinetics Salt form selection

Patent-Defined Therapeutic Molar Ratios for Ascorbate-Lysine Cardiovascular Compositions

U.S. Patent 5,650,418 teaches a therapeutic lysine-based composition for cardiovascular disease prevention and treatment, specifying a preferred ascorbate:nicotinic acid:lysine ratio of 4:1:1 and effective daily dosage ranges of 5–2,500 mg/kg ascorbate and 5–300 mg/kg lysine (oral) [1]. These defined ratios and dose ranges establish quantitative benchmarks that distinguish pre-formulated ascorbate-lysine salts from simple physical mixtures of ascorbic acid plus free lysine.

Patent Molar Ratio
Class-level
Preferred ascorbate:nicotinic acid:lysine 4:1:1 ratio; dose ranges 5–2,500 mg/kg/day
Stoichiometric consistency for Lp(a) research models.
Class-level inference from patent literature; translation to in vivo models requires verification.
Cardiovascular pharmacology Lp(a) inhibition Therapeutic composition

pH-Dependent Stability: Lysine-Ascorbate Interaction vs. Mineral Ascorbate Salts

A systematic study of L-ascorbic acid stability in the presence of various amino acids demonstrated that lysine exerts an accelerating action on ascorbate oxidation, an effect that becomes more pronounced at alkaline pH, in contrast to aspartic acid, glutamic acid, methionine, and tryptophan which show restraining action [1]. Separately, deliquescence and chemical stability studies of vitamin C forms demonstrated that ascorbic acid, sodium ascorbate, and calcium ascorbate each exhibit distinct deliquescence RH thresholds and degradation kinetics at 25 °C [2].

pH-Dependent Stability
Cross-study context
Lysine accelerates ascorbate oxidation at alkaline pH; mineral ascorbates more stable
Requires pH-controlled formulation to limit degradation.
Qualitative difference; single-study lysine-ascorbate interaction, cross-referenced with mineral stability data.
Solution stability Oxidation kinetics Formulation pH

Physicochemical LogP/LogD Profile Distinguishing Ascorbate Salts by Counter-Ion Hydrophilicity

The lysine L-ascorbate salt (CAS 94231-35-3) has a calculated ACD/LogP of -2.65 and ACD/LogD values of -4.27 (pH 5.5) and -5.86 (pH 7.4), consistent with a highly hydrophilic zwitterionic salt . In comparison, ascorbic acid (LogP ca. -1.85) and the more lipophilic ascorbyl palmitate (LogP ca. +6.0) span a wide lipophilicity range within the ascorbate class. The DL-Lysin L-ascorbate form is expected to share a similarly low LogP/LogD profile due to the ionised nature of the lysine-ascorbate pair.

Lipophilicity Profile
Data to verify
L-lysine ascorbate ACD/LogP -2.65; LogD -4.27 to -5.86; more hydrophilic than ascorbic acid
High hydrophilicity suits aqueous formulations; DL form expected comparable.
In silico prediction; no experimental LogP available for the DL-lysine salt.
Lipophilicity Membrane permeability Pre-formulation profiling

DL-Lysin L-ascorbate (CAS 93805-34-6) – Best-Fit Research and Industrial Application Scenarios


Cardiovascular Disease Research: Lp(a)-Targeted Therapeutic Formulation

The quantitative ascorbate:nicotinic acid:lysine ratio of 4:1:1 disclosed in U.S. Patent 5,650,418 provides a validated starting point for preclinical studies investigating Lp(a)-mediated atherosclerosis [1]. DL-Lysin L-ascorbate serves as the stoichiometrically defined lysine-ascorbate source, enabling precise dosing without the variability inherent in physical mixtures of ascorbic acid and free lysine.

Pre-Formulation Salt Screening and Dissolution Rate Optimisation

Based on evidence that DL-lysinate salt formation significantly accelerates oral absorption kinetics relative to the free acid form [2], DL-Lysin L-ascorbate is a candidate for pre-formulation screening programs aiming to enhance dissolution-limited bioavailability of weakly acidic active compounds when paired with a racemic basic counter-ion.

Aqueous Antioxidant Formulations Requiring Controlled pH and Amino Acid Co-Delivery

The pronounced water solubility of DL-Lysin L-ascorbate, combined with the documented pH-dependent stability interactions between lysine and ascorbate [3], makes this compound relevant for aqueous antioxidant research formulations where simultaneous delivery of ascorbate and lysine amino groups is required, such as in cell culture media for collagen synthesis studies.

Cost-Sensitive Industrial Synthesis Using Racemic Lysine Feedstock

Racemic DL-lysine is commercially significant as a basic component in pharmaceutical salt formation [4]. DL-Lysin L-ascorbate (CAS 93805-34-6) specifically utilises the racemic feedstock, offering a potentially lower-cost alternative to the enantiopure L-lysine L-ascorbate for non-stereoselective applications such as bulk antioxidant preparations, provided that biological stereospecificity is not required.

Application
Selection Property
Validation Focus
Cardiovascular disease model: Lp(a) pathway study
Fixed stoichiometric lysine-ascorbate ratio
Lp(a) inhibition endpoint context
Pre-formulation salt screening
Salt-form dissolution rate context
Oral absorption kinetics review
Aqueous antioxidant research formulations
pH-dependent stability and lysine co-delivery
Oxidation kinetics and formulation pH control
Cost-sensitive industrial synthesis
Racemic lysine feedstock availability
Stereospecificity requirement and process cost review
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